Met-phe

Übersicht

Beschreibung

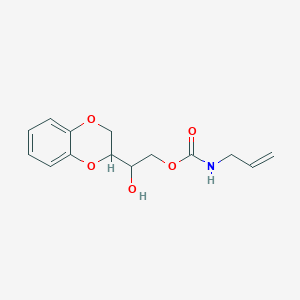

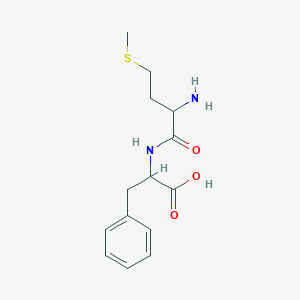

“Met-phe” seems to refer to a dipeptide formed from methionine (Met) and phenylalanine (Phe) residues . Dipeptides are a type of peptide consisting of two amino acid residues. They play crucial roles in various biological processes and can have significant therapeutic potential .

Synthesis Analysis

The synthesis of “Met-phe” could potentially involve the use of Escherichia coli, as suggested by a study on the overproduction of L-phenylalanine (L-Phe) in E. coli . The study revealed that the significant upregulation of genes encoding rate-limiting enzymes and key genes pushed more carbon flux toward the L-Phe synthesis .

Molecular Structure Analysis

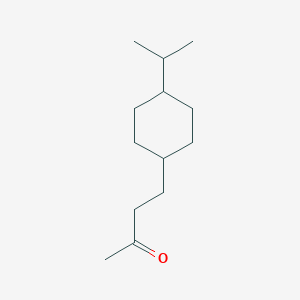

The molecular formula of “Met-phe” is C14H20N2O3S . It has an average mass of 296.385 Da and a monoisotopic mass of 296.119476 Da . The structure of “Met-phe” includes various physical and chemical properties, such as a density of 1.2±0.1 g/cm3, a boiling point of 558.5±50.0 °C at 760 mmHg, and a molar refractivity of 80.2±0.3 cm3 .

Chemical Reactions Analysis

The chemical reactions involving “Met-phe” could be complex and varied. For instance, peptide sequencing often involves chemical methods like the Edman degradation . This method cleaves one amino acid at a time from an end of the peptide chain, allowing for the identification of the terminal amino acid and the sequencing of the entire peptide .

Physical And Chemical Properties Analysis

As mentioned earlier, “Met-phe” has a density of 1.2±0.1 g/cm3, a boiling point of 558.5±50.0 °C at 760 mmHg, and a molar refractivity of 80.2±0.3 cm3 . It also has a flash point of 291.5±30.1 °C and a molar volume of 240.3±3.0 cm3 .

Wissenschaftliche Forschungsanwendungen

Biomedical Applications

Methionine (Met), an essential amino acid in the human body, possesses versatile features based on its chemical modification, cell metabolism, and metabolic derivatives . Benefitting from its multifunctional properties, Met holds immense potential for biomedical applications .

Cancer Treatment and Diagnosis

Due to the disordered metabolic state of tumor cells, applications of Met in cancer treatment and diagnosis are summarized in detail .

Treatment of Liver Diseases

The efficacy of S-adenosylmethionine (SAM), as the most important metabolic derivative of Met, for treating liver diseases is mentioned .

Potential Treatment for COVID-19

Met-restriction therapy might be a promising approach to treat COVID-19 .

Inducing Apoptosis in Neurons

Formyl-methionyl-leucyl-phenylalanine (fMLP) may be present in the brain in the course of some infectious diseases of the central nervous system (CNS). This investigation was performed to study the effect of fMLP on neuron apoptosis .

Increasing Plasma Membrane Stability

The combined foliar application of methionine and phenylalanine increased the plasma membrane stability via reducing electrolyte leakage and malondialdehyde contents .

Increasing Production of Osmolytes and Metabolites

The combined foliar application of methionine and phenylalanine increased production of osmolytes and metabolites .

Decreasing Antioxidant Enzymes Activities

The combined foliar application of methionine and phenylalanine decreased antioxidant enzymes activities .

Zukünftige Richtungen

The future directions of “Met-phe” research could potentially involve further exploration of its biological activities and therapeutic potential. For instance, the Phe-Phe motif, which could include “Met-phe”, has been found to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels, which have a range of applications in nanomedicine .

Wirkmechanismus

Target of Action

Methionyl-Phenylalanine, also known as H-Met-Phe-OH, is a dipeptide composed of the amino acids methionine and phenylalanine

Mode of Action

It’s known that the compound has an oxidation effect on nadph, a crucial coenzyme in many biological reactions . The absorbance decreases in a time-dependent manner at 340 nm, indicating a potential interaction with this coenzyme .

Biochemical Pathways

Methionine is involved in the methionine cycle, which is crucial for protein synthesis and methylation reactions . Phenylalanine, on the other hand, is a precursor for the synthesis of tyrosine, and subsequently for the synthesis of important bioactive compounds such as dopamine, norepinephrine, and epinephrine.

Result of Action

Given its oxidation effect on nadph , it could potentially influence cellular redox status and related processes.

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3S/c1-20-8-7-11(15)13(17)16-12(14(18)19)9-10-5-3-2-4-6-10/h2-6,11-12H,7-9,15H2,1H3,(H,16,17)(H,18,19)/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGCNKOLVKRAVHD-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Met-phe | |

CAS RN |

14492-14-9 | |

| Record name | L-Methionyl-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14492-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Met-Phe, especially in its N-formylated form (N-formylmethionyl-phenylalanine, fMLF), acts as a potent chemoattractant for neutrophils and monocytes [, , , , , , ]. It binds to specific receptors on the surface of these cells, triggering a cascade of intracellular signaling events [, , ]. These events ultimately lead to changes in cell shape, increased adhesion to surfaces, and directed migration towards the source of the fMLF gradient [, , ]. This process is crucial for the recruitment of immune cells to sites of infection or inflammation.

A: Chemotactic deactivation refers to the phenomenon where pre-exposure of neutrophils to a chemoattractant, such as fMLF, renders them less responsive to subsequent stimulation by the same or different chemoattractants [, ]. This desensitization process is thought to be a mechanism for regulating the inflammatory response and preventing excessive tissue damage []. Phenylbutazone, an anti-inflammatory drug, has been shown to protect neutrophils from fMLF-mediated chemotactic deactivation by interfering with fMLF receptor binding and downstream signaling [].

A: Yes, studies have shown that fMLF, along with other chemoattractants, can enhance the expression of complement receptors, specifically C3b receptors, on neutrophils, monocytes, and eosinophils [, , ]. This enhanced expression is thought to increase the adhesion of these phagocytic cells to opsonized particles, facilitating their recognition and elimination [].

ANone: Met-Phe is a dipeptide composed of the amino acids methionine and phenylalanine linked by a peptide bond.

A: Yes, research on Met-Phe analogs, including those with isopeptide bonds and various N-terminal modifications, has revealed that even subtle changes in the peptide structure can significantly impact its chemotactic activity, superoxide anion production, and lysozyme release from neutrophils []. These findings highlight the importance of specific structural features for the interaction with its target receptors and subsequent downstream effects.

ANone: The provided research focuses primarily on the biological activity and interactions of Met-Phe and its analogs, with limited information on material compatibility and stability outside of biological contexts.

ANone: Met-Phe itself does not possess inherent catalytic properties. The research primarily focuses on its role as a signaling molecule and its interaction with cellular targets.

A: Yes, computational methods, such as simulated annealing and energy minimization, have been employed to investigate the conformational preferences of Met-Phe-containing peptides, particularly in the context of understanding their interactions with opioid receptors [, ]. These studies aim to elucidate the relationship between the three-dimensional structure of these peptides and their biological activity.

A: Structure-activity relationship (SAR) studies have been crucial in understanding the features of Met-Phe analogs that contribute to their biological activity [, , , ].

- N-terminal Modification: The N-formyl group in fMLF is essential for its chemotactic activity [, ].

- Amino Acid Side Chains: Replacing Leu with Phe in the chemotactic peptide fMLF results in a decrease in potency for inducing chemotaxis, superoxide anion production, and lysozyme release [].

- Chirality: The presence of a D-amino acid in position 2 is a common feature in many opioid peptides, including dermorphin and dermenkephalin, and plays a crucial role in their selectivity for mu and delta opioid receptors, respectively [, ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide](/img/structure/B78940.png)